dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate
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Overview
Description
Dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate is a complex organic compound with a highly intricate structure. This compound is notable for its extensive chain of ethoxy groups and its multiple functional groups, including triazole, phenyl, and carboxylate groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core hexacyclic structure, followed by the sequential addition of functional groups. Key steps include:
- Formation of the hexacyclic core through cyclization reactions.
- Introduction of the triazole and phenyl groups via nucleophilic substitution reactions.
- Addition of the ethoxy chains through etherification reactions.
- Final modifications to introduce the carboxylate and methoxy groups.
Industrial Production Methods
Industrial production of this compound is challenging due to its complexity. It requires advanced techniques such as high-performance liquid chromatography (HPLC) for purification and precise control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenyl and triazole groups can be oxidized under specific conditions.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The ethoxy chains can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Alcohols and reduced triazole derivatives.
Substitution: Various alkylated or arylated derivatives depending on the substituents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and phenyl groups play a crucial role in binding to these targets, while the ethoxy chains enhance its solubility and bioavailability. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **Dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate
- **this compound
Uniqueness
This compound is unique due to its extensive ethoxy chains and the presence of multiple functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C78H97N9O18S |
---|---|
Molecular Weight |
1480.7 g/mol |
IUPAC Name |
dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate |
InChI |
InChI=1S/C78H97N9O18S/c1-11-53-48(4)61-42-66-59-19-16-56(75(93)96-9)73(76(94)97-10)78(59,7)69(84-66)44-62-50(6)54(64(83-62)43-65-55(18-21-72(92)95-8)49(5)60(82-65)41-63(53)81-61)17-20-70(90)79-23-25-99-27-29-101-31-33-103-35-37-105-39-38-104-36-34-102-32-30-100-28-26-98-24-22-71(91)80-46-51-12-14-52(15-13-51)87-74(85-86-77(87)106)58-40-57(47(2)3)67(88)45-68(58)89/h11-16,19,40-45,47,73,81,83,88-89H,1,17-18,20-39,46H2,2-10H3,(H,79,90)(H,80,91)(H,86,106)/t73-,78+/m0/s1 |
InChI Key |
QRHBPJPEVKZKED-RYJUINFCSA-N |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC7=CC=C(C=C7)N8C(=NNC8=S)C9=CC(=C(C=C9O)O)C(C)C)C(=C3C)CCC(=O)OC)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC7=CC=C(C=C7)N8C(=NNC8=S)C9=CC(=C(C=C9O)O)C(C)C)C(=C3C)CCC(=O)OC)C=C |
Origin of Product |
United States |
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